molecular formula C18H14N6O3 B14240976 4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one CAS No. 521917-81-7

4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14240976
CAS No.: 521917-81-7
M. Wt: 362.3 g/mol
InChI Key: NXMYSIUTBPZVCC-UHFFFAOYSA-N
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Description

4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitro group, a triazan-1-ylidene moiety, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexa-2,4-dien-1-one derivatives with nitro-substituted aromatic amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one: Unique due to its combination of nitro, triazan-1-ylidene, and phenyldiazenyl groups.

    This compound derivatives: Variations with different substituents on the aromatic ring or modifications to the triazan-1-ylidene moiety.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

521917-81-7

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

4-nitro-2-[(4-phenyldiazenylanilino)diazenyl]phenol

InChI

InChI=1S/C18H14N6O3/c25-18-11-10-16(24(26)27)12-17(18)22-23-21-15-8-6-14(7-9-15)20-19-13-4-2-1-3-5-13/h1-12,25H,(H,21,22)

InChI Key

NXMYSIUTBPZVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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